molecular formula C19H14ClFN2O3 B5326322 (4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B5326322
M. Wt: 372.8 g/mol
InChI Key: HIHFTCFUXAHAGF-WJDWOHSUSA-N
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Description

(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazolidine-3,5-dione core substituted with a 5-chloro-2-prop-2-enoxyphenyl and a 4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves multiple steps. One common method starts with the preparation of the 5-chloro-2-prop-2-enoxyphenyl intermediate, which is then reacted with a suitable pyrazolidine-3,5-dione derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.

Scientific Research Applications

(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O3/c1-2-9-26-17-8-3-13(20)10-12(17)11-16-18(24)22-23(19(16)25)15-6-4-14(21)5-7-15/h2-8,10-11H,1,9H2,(H,22,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFTCFUXAHAGF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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